Product packaging for 6-Bromoindole-3-carbaldehyde(Cat. No.:CAS No. 17826-04-9)

6-Bromoindole-3-carbaldehyde

Cat. No.: B099375
CAS No.: 17826-04-9
M. Wt: 224.05 g/mol
InChI Key: WCCLQCBKBPTODV-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) Scaffolds in Medicinal Chemistry and Chemical Biology

The indole ring system is a privileged scaffold in medicinal chemistry, meaning it is a structural framework that frequently appears in biologically active compounds. ambeed.com This bicyclic aromatic heterocycle is a core component of numerous natural products and pharmaceuticals, demonstrating a remarkable versatility in interacting with biological targets. smolecule.com The structural rigidity and the presence of a hydrogen bond donor (the N-H group) and a rich electron system allow indole derivatives to bind to a wide array of enzymes and receptors within the body. nih.gov

This has led to the development of indole-based drugs with a broad spectrum of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive agents. ambeed.com The ability to readily modify the indole core at various positions allows chemists to fine-tune the pharmacological properties of these molecules, leading to the discovery of novel drugs with improved efficacy.

Contextual Overview of Halogenated Indoles in Natural Products and Synthetic Chemistry

The introduction of halogen atoms, such as bromine, into the indole scaffold can profoundly influence a molecule's biological activity. nih.gov Halogenation is a common feature in many marine natural products, with bromoalkaloids being a widely distributed group of compounds found predominantly in marine organisms. nih.gov These organisms have evolved unique enzymatic pathways to incorporate bromine from seawater into complex organic molecules, often resulting in compounds with potent biological effects. nih.gov

In synthetic chemistry, the halogenation of indoles is a key strategy for creating new drug candidates. The presence of a halogen can alter a molecule's lipophilicity, metabolic stability, and binding affinity to its target. nih.gov For instance, bromination of certain natural products has been shown to significantly enhance their biological activity. nih.gov Synthetic methods like the bromination of indole-3-carboxaldehyde (B46971) using reagents such as N-bromosuccinimide provide access to key intermediates like 6-Bromoindole-3-carboxaldehyde, which can then be used to build more elaborate and potentially therapeutic molecules. ontosight.ai

Detailed Research Findings on 6-Bromoindole-3-carboxaldehyde

6-Bromoindole-3-carboxaldehyde is a solid, off-white compound with the chemical formula C₉H₆BrNO. ontosight.ai It is a valuable building block in organic synthesis due to the reactivity of its aldehyde and bromo-substituted indole core. chemimpex.com

PropertyValue
Molecular Formula C₉H₆BrNO
Molecular Weight 224.05 g/mol
Melting Point 202-206 °C
Appearance White to off-white solid
CAS Number 17826-04-9

The data in this table is compiled from multiple sources. ontosight.ainih.govsigmaaldrich.com

Several synthetic routes to 6-Bromoindole-3-carboxaldehyde have been established. A common method involves the direct bromination of indole-3-carboxaldehyde. ontosight.ai Another approach is the formylation of 6-bromoindole (B116670), for example, through the Duff reaction, which uses hexamethylenetetramine as the formylating agent. smolecule.com

The chemical reactivity of 6-Bromoindole-3-carboxaldehyde makes it a versatile intermediate. chemimpex.com The aldehyde group can undergo oxidation to form the corresponding carboxylic acid or reduction to yield the alcohol. It can also participate in various condensation reactions to create larger, more complex structures. scirp.org The bromine atom on the indole ring can be replaced with other functional groups through reactions like nucleophilic substitution, further expanding its synthetic utility.

Derivatives of 6-Bromoindole-3-carboxaldehyde have been investigated for their biological activities. For example, it serves as a precursor for the synthesis of compounds with potential anti-inflammatory and antimicrobial properties. nih.govontosight.ai Research has shown that related 6-bromoindole derivatives isolated from the marine sponge Geodia barretti exhibit anti-inflammatory activity. nih.gov Furthermore, the core structure is used in the development of fluorescent probes for biological imaging. chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6BrNO B099375 6-Bromoindole-3-carbaldehyde CAS No. 17826-04-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-7-1-2-8-6(5-12)4-11-9(8)3-7/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCCLQCBKBPTODV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383452
Record name 6-Bromoindole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17826-04-9
Record name 6-Bromoindole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromoindole-3-carboxaldehyde
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Advanced Synthetic Methodologies and Chemical Transformations of 6 Bromoindole 3 Carboxaldehyde

Established Synthetic Routes to 6-Bromoindole-3-carboxaldehyde

6-Bromoindole-3-carboxaldehyde is a pivotal intermediate in the synthesis of a variety of biologically active indole (B1671886) derivatives. ontosight.ai Its preparation can be achieved through several established synthetic pathways, primarily involving the regioselective bromination of indole-3-carboxaldehyde (B46971) or the construction of the indole core followed by formylation.

Regioselective Bromination of Indole-3-carboxaldehyde

The direct bromination of indole-3-carboxaldehyde presents a straightforward approach to obtaining the 6-bromo derivative. The electron-donating nature of the indole nitrogen and the electron-withdrawing effect of the aldehyde group at the 3-position influence the regioselectivity of electrophilic substitution.

N-Bromosuccinimide (NBS) is a commonly employed reagent for the electrophilic bromination of indoles. The reaction is typically carried out in a suitable solvent, and the regioselectivity can be influenced by the reaction conditions. While direct bromination of indole-3-carboxaldehyde can lead to a mixture of isomers, the 6-bromo isomer is often a significant product due to the directing effect of the aldehyde group to the para position.

Studies on analogous compounds suggest that the use of NBS or elemental bromine in polar aprotic solvents like dichloromethane (B109758) (DCM) or acetic acid can facilitate the bromination. The reaction of 2-(trifluoromethyl)-1H-indole with NBS in tetrahydrofuran (B95107) (THF) has been shown to yield the 3-bromo derivative in high yield, demonstrating the utility of NBS for indole bromination. nih.gov

Electrophilic Bromination of Indole Derivatives
Indole SubstrateBrominating AgentSolventProductYield
Indole-3-carboxaldehydeNBSDCM/Acetic Acid6-Bromoindole-3-carboxaldehydeVariable
2-(Trifluoromethyl)-1H-indoleNBSTHF3-Bromo-2-(trifluoromethyl)-1H-indoleHigh

To enhance the regioselectivity of bromination, various catalytic and solvent-controlled methods have been explored. Lewis acids can be employed to activate the indole ring and direct the electrophile to a specific position. For instance, in the bromination of 2-tert-butylindole-3-carbaldehyde, a Lewis acid like BF₃·Et₂O can direct the bromine to the 5-position. While not directly applied to the synthesis of the 6-bromo isomer, this highlights the principle of using catalysts to control regioselectivity.

Palladium-catalyzed C-H activation offers a modern approach to regioselective halogenation. Although specific examples for the direct C-H bromination at the 6-position of indole-3-carboxaldehyde are not prevalent, this methodology holds promise for future synthetic strategies. The choice of solvent can also play a crucial role in controlling the reaction outcome. Polar aprotic solvents are generally favored for stabilizing reactive intermediates during electrophilic aromatic substitution.

Condensation Reactions for the Indole Core Formation

An alternative strategy involves the construction of the 6-bromoindole (B116670) core first, followed by the introduction of the aldehyde group. Various condensation reactions can be employed for the synthesis of the indole ring system. One common method is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. For the synthesis of 6-bromoindole, 4-bromophenylhydrazine would be a key starting material.

Another approach is the Reissert indole synthesis, which utilizes the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization. To obtain a 6-bromoindole derivative, a suitably substituted o-nitrotoluene would be required.

Vilsmeier-Haack Formylation Strategies for Indole-3-carboxaldehyde Precursors

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds, including indoles. chemistrysteps.comorganic-chemistry.orgwikipedia.org This reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and a substituted amide, such as N,N-dimethylformamide (DMF), to generate the Vilsmeier reagent, which is an electrophilic iminium salt. chemistrysteps.comwikipedia.org

For the synthesis of 6-bromoindole-3-carboxaldehyde, the Vilsmeier-Haack reaction can be performed on 6-bromoindole. The reaction involves the electrophilic attack of the Vilsmeier reagent at the electron-rich C3 position of the indole ring. Subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde. organic-chemistry.orgwikipedia.org A patent describes the synthesis of 6-bromo-1H-indole-3-carbaldehyde in 93% yield by reacting 6-bromoindole with a pre-formed Vilsmeier reagent, followed by treatment with saturated sodium carbonate solution. google.com

The general procedure for the Vilsmeier-Haack formylation of indole involves cooling a mixture of DMF and POCl₃, followed by the addition of the indole substrate. orgsyn.org The reaction mixture is then stirred at a controlled temperature before being quenched with ice and neutralized to precipitate the aldehyde product. orgsyn.org

Vilsmeier-Haack Formylation of 6-Bromoindole
Starting MaterialReagentsKey StepsProductReported Yield
6-BromoindoleVilsmeier Reagent (from POCl₃ and DMF)Reaction at elevated temperature, followed by hydrolysis with sodium carbonate.6-Bromoindole-3-carboxaldehyde93%

Considerations for Industrial-Scale Production Methodologies

For the industrial-scale production of 6-bromoindole-3-carboxaldehyde, several factors must be considered to ensure efficiency, safety, and cost-effectiveness.

Process Optimization:

Yield Maximization: Optimizing reaction parameters such as temperature, reaction time, and stoichiometry of reagents is crucial. For instance, in the Vilsmeier-Haack reaction, controlling the temperature during the addition of reagents and the subsequent reaction period can significantly impact the yield. orgsyn.org

Purity Control: Ensuring the purity of starting materials, such as indole derivatives (≥98%), can minimize competing side reactions. smolecule.com Advanced analytical techniques like HPLC are essential for monitoring the reaction progress and ensuring the final product meets quality specifications. smolecule.com

Scalability and Safety:

Continuous Flow Reactors: Transitioning from batch reactors to continuous flow systems can offer significant advantages for large-scale synthesis. Flow reactors provide better control over reaction parameters like temperature and residence time, which can lead to reduced byproduct formation and improved safety, especially when handling exothermic reactions involving reagents like POCl₃. smolecule.com For example, Vilsmeier-Haack formylation in flow reactors has been reported to achieve higher yields in shorter residence times compared to batch processes. smolecule.com

Workup and Purification: Efficient workup procedures are necessary to isolate the product in high purity. Techniques like gradient crystallization using solvent mixtures such as ethanol (B145695)/water can be employed to achieve high purity levels (>99%). smolecule.com

Functional Group Transformations and Derivatization of 6-Bromoindole-3-carboxaldehyde

The strategic location of the formyl and bromo groups on the indole scaffold of 6-bromoindole-3-carboxaldehyde offers multiple avenues for synthetic diversification. These functional groups can be independently or sequentially modified to generate a library of complex indole derivatives.

Oxidation Reactions of the Formyl Group

The aldehyde functional group at the C3 position of the indole ring is readily susceptible to oxidation, providing a straightforward route to valuable carboxylic acid derivatives.

The oxidation of 6-bromoindole-3-carboxaldehyde to 6-bromoindole-3-carboxylic acid is a fundamental transformation. Various oxidizing agents can be employed to achieve this conversion effectively. A common method involves the use of potassium permanganate (B83412) (KMnO₄) in an appropriate solvent system. For instance, treatment of 6-bromoindole-3-carboxaldehyde with KMnO₄ in a mixture of acetone (B3395972) and water, followed by acidification, yields the corresponding carboxylic acid.

Another approach involves the use of sodium chlorite (B76162) (NaClO₂) under buffered conditions, often in the presence of a scavenger like 2-methyl-2-butene, to prevent the formation of chlorinated byproducts. This method is known for its mildness and high efficiency. The resulting 6-bromoindole-3-carboxylic acid is a key intermediate for the synthesis of amides, esters, and other carboxylic acid derivatives, which are of significant interest in medicinal chemistry. For example, the ethyl ester of a related compound, 6-bromo-1-methyl-5-methoxy-2-phenylthiomethyl-indole-3-carboxylic acid, can be saponified using sodium hydroxide (B78521) in ethanol to yield the corresponding carboxylic acid. google.com

PrecursorReagents and ConditionsProductYield
Ethyl 6-bromo-1-methyl-5-methoxy-2-phenylthiomethyl-indole-3-carboxylate1. NaOH, Ethanol, H₂O, reflux 2. HCl (aq)6-bromo-1-methyl-5-methoxy-2-phenylthiomethyl-indole-3-carboxylic acid92% google.com

Reduction Reactions of the Formyl Group

The reduction of the formyl group in 6-bromoindole-3-carboxaldehyde provides access to another important class of derivatives, namely the corresponding alcohols.

The conversion of 6-bromoindole-3-carboxaldehyde to 6-bromoindole-3-methanol is typically achieved using a variety of reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this transformation due to its selectivity for aldehydes and ketones in the presence of other functional groups. The reaction is generally carried out in an alcoholic solvent, such as methanol (B129727) or ethanol, at room temperature.

For more robust reductions, lithium aluminum hydride (LiAlH₄) can be utilized. However, given the presence of the N-H proton in the indole ring, protection of this group may be necessary to avoid side reactions. The resulting 6-bromoindole-3-methanol can serve as a precursor for further synthetic modifications, such as etherification or esterification, to produce a diverse array of compounds.

Starting MaterialReducing AgentSolventProduct
6-Bromoindole-3-carboxaldehydeSodium Borohydride (NaBH₄)Methanol or Ethanol6-Bromoindole-3-methanol
6-Bromoindole-3-carboxaldehydeLithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (THF)6-Bromoindole-3-methanol

Nucleophilic Substitution Reactions of the Bromine Moiety

The bromine atom at the C6 position of the indole ring is amenable to various nucleophilic substitution reactions, most notably those catalyzed by transition metals. These reactions are pivotal for introducing carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the C6 position of the indole ring. libretexts.org The Suzuki-Miyaura coupling, which involves the reaction of the bromo-substituted indole with a boronic acid or its ester in the presence of a palladium catalyst and a base, is a widely employed method. nih.gov

This reaction allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the C6 position. The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions. Common catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and palladium(II) acetate (B1210297) [Pd(OAc)₂] in combination with various phosphine (B1218219) ligands. The reaction is typically carried out in a mixture of an organic solvent (like dioxane, toluene, or DMF) and an aqueous base solution (such as Na₂CO₃, K₂CO₃, or K₃PO₄). nih.govresearchgate.net These coupling reactions are instrumental in the synthesis of complex molecules with potential biological activities. nih.gov

Aryl HalideBoronic AcidCatalyst/LigandBaseSolventProduct
6-Bromoindole-3-carboxaldehydePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Water6-Phenylindole-3-carboxaldehyde
6-Bromoindole-3-carboxaldehyde(4-Methoxyphenyl)boronic acidPd(OAc)₂/SPhosK₃PO₄Dioxane/Water6-(4-Methoxyphenyl)indole-3-carboxaldehyde
Amination and Other Heteroatom Substitutions

The bromine atom at the C6 position of the indole ring in 6-bromoindole-3-carboxaldehyde is susceptible to substitution by various nitrogen-based nucleophiles, a process known as amination. This transformation is a powerful tool for introducing structural diversity and modulating the electronic properties of the indole scaffold. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are frequently employed for this purpose. These reactions typically involve the use of a palladium catalyst, a phosphine ligand, and a base to facilitate the coupling of the aryl bromide with a primary or secondary amine.

The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields and accommodate a wide range of amine coupling partners. For instance, the use of bulky electron-rich phosphine ligands can enhance the efficiency of the catalytic cycle.

Beyond amination, other heteroatom substitutions at the C6 position can also be achieved. For example, palladium-catalyzed coupling reactions can be utilized to introduce oxygen- and sulfur-containing moieties, leading to the formation of ether and thioether derivatives, respectively. These transformations further expand the chemical space accessible from 6-bromoindole-3-carboxaldehyde.

Reactivity at the Formyl Group for Scaffold Elaboration

The formyl group at the C3 position of 6-bromoindole-3-carboxaldehyde is a versatile functional handle for a variety of chemical transformations, enabling the construction of more complex molecular architectures.

Schiff Base Formation and Iminoindoline Derivatives

The aldehyde functionality readily undergoes condensation with primary amines to form Schiff bases, also known as imines. ekb.eg This reaction is typically carried out by refluxing a mixture of 6-bromoindole-3-carboxaldehyde and the desired primary amine in a suitable solvent, such as ethanol. ekb.egijpbs.com The formation of the C=N double bond in the resulting Schiff base provides a new site for further chemical modification. ijpbs.com

These Schiff bases can be valuable intermediates in their own right or can be further transformed. For example, reduction of the imine bond can lead to the corresponding secondary amine derivatives. Moreover, the imine nitrogen can participate in coordination with metal ions, leading to the formation of metal complexes. ijpbs.com

Knoevenagel Condensation and Related Carbon-Carbon Bond Formations

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.org In the case of 6-bromoindole-3-carboxaldehyde, the formyl group can react with compounds containing an active methylene (B1212753) group, such as malonic acid, ethyl acetoacetate, or cyanoacetic acid, in the presence of a weak base catalyst like piperidine (B6355638) or pyridine (B92270). wikipedia.org This reaction results in the formation of a new carbon-carbon double bond, typically yielding an α,β-unsaturated product. wikipedia.org

A modification of this reaction, the Doebner modification, utilizes pyridine as the solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid. wikipedia.org This often leads to concomitant decarboxylation. wikipedia.org These condensation reactions are instrumental in extending the carbon framework of the indole scaffold.

Cycloaddition and Annulation Reactions

The indole nucleus and the formyl group of 6-bromoindole-3-carboxaldehyde can participate in cycloaddition and annulation reactions to construct fused ring systems. Cycloaddition reactions involve the formation of a cyclic product from two or more unsaturated molecules. youtube.com The specific type of cycloaddition, such as a [4+2] or [2+2] cycloaddition, will depend on the nature of the reacting partner and the reaction conditions (thermal or photochemical). youtube.com

Annulation reactions, on the other hand, involve the formation of a new ring fused to the existing indole core. These reactions can be designed to build upon the reactivity of either the indole nitrogen, the C2-C3 double bond, or the formyl group, leading to a diverse array of polycyclic indole derivatives.

N-Alkylation and N-Functionalization Strategies

The nitrogen atom of the indole ring in 6-bromoindole-3-carboxaldehyde can be readily alkylated or functionalized using a variety of reagents. In the presence of a base, such as sodium hydride or potassium carbonate, the indole N-H proton can be deprotonated to form an indolide anion. This nucleophilic anion can then react with an alkyl halide or other electrophilic species to introduce a substituent at the N1 position.

The choice of base and solvent is crucial for the success of these reactions. Stronger bases are generally required for complete deprotonation, while the solvent can influence the reactivity of the resulting anion. This N-functionalization is a key strategy for modifying the steric and electronic properties of the indole ring, which can have a significant impact on the biological activity of the resulting derivatives.

Chemo- and Regioselectivity in 6-Bromoindole-3-carboxaldehyde Derivatization

6-Bromoindole-3-carboxaldehyde possesses multiple reactive sites: the C6-bromo position, the C3-formyl group, and the N1-H position. Achieving chemo- and regioselectivity in the derivatization of this molecule is therefore a critical aspect of its synthetic utility.

Chemoselectivity refers to the preferential reaction of one functional group over another. For example, by carefully selecting the reaction conditions, it is possible to selectively transform the formyl group while leaving the bromo substituent untouched, or vice versa. The choice of reagents and catalysts plays a pivotal role in dictating the chemoselectivity of a given transformation.

Regioselectivity , on the other hand, pertains to the preferential reaction at one position over another when multiple similar positions are available. In the context of 6-bromoindole-3-carboxaldehyde, this is particularly relevant for reactions involving the indole ring itself. For instance, electrophilic substitution reactions on the indole nucleus could potentially occur at various positions, and controlling the regioselectivity is essential for obtaining the desired product.

By understanding and controlling the interplay of these reactive sites, chemists can strategically and selectively modify 6-bromoindole-3-carboxaldehyde to synthesize a wide array of complex and functionally diverse indole derivatives.

Novel Catalytic Approaches in 6-Bromoindole-3-carboxaldehyde Synthesis and Modification

The development of innovative catalytic strategies has significantly improved the synthesis and subsequent modification of 6-bromoindole-3-carboxaldehyde. These methods offer advantages over traditional synthetic routes by providing milder reaction conditions, higher yields, and greater control over the chemical process.

Key catalytic methods include formylation reactions using iron(III) chloride and modified Duff reactions. For instance, the catalytic formylation of 6-bromoindole using iron(III) chloride (FeCl₃) as a catalyst in dimethylformamide (DMF) is a well-documented approach. This method involves the reaction of 6-bromoindole with formaldehyde (B43269) in the presence of a catalytic amount of FeCl₃, typically around 2 mol%, under reflux conditions.

Another significant catalytic approach is the Duff reaction, which utilizes hexamethylenetetramine (HMTA) as the formylating agent under acidic conditions. smolecule.com This method is particularly effective for substrates that may be sensitive to the conditions of other formylation techniques like the Vilsmeier-Haack reaction. smolecule.com Research has shown that modifications to the Duff reaction, such as the inclusion of trimethylsilyl (B98337) chloride (TMSCl), can substantially improve yields to between 65% and 74% by stabilizing reactive intermediates and minimizing side reactions. smolecule.com

More broadly, research into the synthesis of 3-substituted indoles has identified various catalysts that demonstrate the versatility of catalytic systems. While not all have been specifically documented for 6-bromoindole-3-carboxaldehyde, they represent the frontier of indole functionalization. For example, piperidine has been used to catalyze the condensation of indoles and aldehydes, and L-proline has been employed as a catalyst for creating 3-substituted indolyl-4H-chromenes in water, highlighting a move towards more environmentally benign processes. rsc.org

The table below summarizes key catalytic approaches relevant to the synthesis of 6-bromoindole-3-carboxaldehyde.

Catalytic MethodCatalystKey ReagentsTypical ConditionsReported YieldReference
Catalytic FormylationIron(III) chloride (FeCl₃)6-bromoindole, formaldehyde, aqueous ammoniaReflux in DMF at 130°C for 5 hoursNot specified
Modified Duff ReactionAcid (e.g., TFA)6-bromoindole derivatives, hexamethylenetetramine (HMTA), trimethylsilyl chloride (TMSCl)Electrophilic aromatic substitution65-74% smolecule.com
Vilsmeier-Haack ReactionN/A (Reagent-based)Pre-brominated indole, phosphorus oxychloride (POCl₃), DMF0–35°CNot specified smolecule.com

These catalytic systems are crucial for the efficient synthesis of 6-bromoindole-3-carboxaldehyde, a versatile compound used as an intermediate in the creation of various pharmaceuticals and other bioactive molecules. ontosight.ai

Biological Activities and Pharmacological Potential of 6 Bromoindole 3 Carboxaldehyde and Its Analogs

Antimicrobial Properties

Derivatives of the 6-bromoindole (B116670) structure have demonstrated notable antimicrobial capabilities, positioning them as compounds of interest in the development of new therapeutic agents to combat pathogenic microorganisms.

Antibacterial Efficacy Studies

Research has highlighted the antibacterial properties of compounds derived from 6-bromoindole. These synthetic derivatives are being explored for their potential to overcome the growing challenge of antibiotic resistance. Studies have shown that the inclusion of a bromine atom in the indole (B1671886) ring can be a critical factor in enhancing antibacterial effects.

Quorum Sensing Inhibition in Bacterial Pathogens

Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate collective behaviors, including the expression of virulence factors and the formation of biofilms. researchgate.net The inhibition of QS is a promising anti-virulence strategy that can disarm pathogens without exerting selective pressure that leads to resistance.

6-Bromoindole-3-carboxaldehyde has been identified as an inhibitor of quorum sensing. The bromine atom at the 6-position is thought to enhance its inhibitory effect by increasing the compound's affinity for the target receptors involved in QS pathways. mdpi.com By disrupting bacterial communication, these compounds can effectively reduce the production of various virulence factors crucial for pathogenesis.

A study on the closely related analog, 5-Bromoindole-3-carboxaldehyde, provided specific evidence of this activity against the opportunistic pathogen Pseudomonas aeruginosa. The compound was shown to significantly inhibit the production of several key QS-dependent virulence factors. nih.gov

Table 1: Inhibition of P. aeruginosa Virulence Factors by 5-Bromoindole-3-carboxaldehyde

StrainVirulence FactorConcentration (µg/ml)% InhibitionCitation
Pa01Pyocyanin10092.5% nih.gov
Pa01Elastase10079.85% nih.gov
Pa01Protease5092.8% nih.gov
ATCC 27853Alginate10076.16% nih.gov

A significant advancement in combating antimicrobial resistance (ARM) involves the use of non-antibacterial molecules that can enhance, or potentiate, the efficacy of existing antibiotics. sigmaaldrich.com One mechanism of resistance in bacteria like Staphylococcus aureus and Pseudomonas aeruginosa involves the production of hydrogen sulfide (B99878) (H₂S) to protect against oxidative stress, a process primarily mediated by the enzyme cystathionine-γ-lyase (CGL). sigmaaldrich.com

Derivatives of 6-bromoindole have been identified as some of the most potent inhibitors of bacterial CGL. sigmaaldrich.com By inhibiting this protective pathway, these compounds can resensitize resistant bacteria to conventional antibiotics. Research has demonstrated the ability of newly synthesized 6-bromoindole derivatives to potentiate the antimicrobial activity of gentamicin, showcasing a promising strategy to extend the lifespan of current antibiotic therapies. sigmaaldrich.com

Antifungal Investigations

The therapeutic potential of bromoindole analogs extends to antifungal applications. Studies have shown that halogen-substituted indole derivatives often exhibit enhanced antifungal activity. mdpi.com

In research investigating 3-indolyl-3-hydroxy oxindole (B195798) derivatives against plant pathogenic fungi, compounds with bromine substitution on the indole ring showed strong antifungal properties. mdpi.com While one study noted that a 5-bromo substituted analog demonstrated higher inhibition against Botrytis cinerea compared to a 6-bromo substituted analog, the general class of bromoindoles is recognized for its fungicidal potential. mdpi.com Further research on a series of 5-bromoindole-3-aldehyde hydrazone derivatives confirmed their activity against the opportunistic yeast Candida albicans, indicating a broad spectrum of potential applications. researchgate.net

Anti-inflammatory and Immunomodulatory Effects

Beyond their antimicrobial actions, 6-bromoindole derivatives have been shown to possess anti-inflammatory and immunomodulatory properties. Inflammation is a complex biological response, and its dysregulation is a hallmark of many chronic diseases. The ability to modulate the immune system, particularly cytokine production, is a key therapeutic goal.

Research using human dendritic cells (DCs) revealed that certain derivatives of 6-bromoindole could effectively modulate cytokine secretion. mdpi.com This is a critical finding, as cytokines are the signaling molecules that orchestrate the inflammatory response.

Table 2: Immunomodulatory Effects of 6-Bromoindole Derivatives on Human Dendritic Cells

CytokineEffectImplicationCitation
IL-12p40Reduced SecretionAnti-inflammatory (Inhibition of a pro-inflammatory cytokine) mdpi.com
IL-10Enhanced ProductionAnti-inflammatory (Promotion of a regulatory cytokine) mdpi.com

The mechanism for these effects can be further understood by examining the parent analog, indole-3-carboxaldehyde (B46971). Studies on its effect on respiratory syncytial virus (RSV)-induced inflammation found that it could moderately inhibit the inflammatory response. proquest.com It achieved this by downregulating the expression of Toll-like receptor 7 (TLR7) and subsequently inhibiting the activation of the NF-κB signaling pathway, a central regulator of pro-inflammatory gene expression. proquest.com This suggests that bromoindole derivatives may share a similar mechanism of action, targeting fundamental inflammatory pathways to exert their therapeutic effects.

Modulation of Cytokine Secretion in Immune Cells

While direct studies on 6-bromoindole-3-carboxaldehyde's effect on cytokine secretion are limited, research on its parent compound, indole-3-aldehyde (I3A), provides significant insights into the potential immunomodulatory role of this class of molecules. I3A, a metabolite of tryptophan produced by gut microbiota, is a known ligand for the aryl hydrocarbon receptor (AhR), a key regulator of immune responses.

Activation of AhR by I3A has been shown to modulate the production of several key cytokines. Studies have demonstrated that I3A can reduce the secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α) in macrophages stimulated with lipopolysaccharide (LPS). nih.govnih.gov This anti-inflammatory effect is mediated, at least in part, through the inhibition of the NF-κB signaling pathway, a central pathway in inflammation. nih.govnih.gov Specifically, I3A-mediated AhR activation was found to suppress NF-κB, leading to the downregulation of IL-6 secretion. nih.gov In addition to suppressing pro-inflammatory cytokines, I3A can also promote the release of anti-inflammatory factors like IL-10 and IL-22, further contributing to the restoration of tissue homeostasis. nih.gov

Given that 6-bromoindole-3-carboxaldehyde shares the core indole-3-aldehyde structure, it is plausible that it may exhibit similar AhR-mediated immunomodulatory activities. The bromine substitution at the 6-position could influence its binding affinity for AhR or its metabolic stability, potentially altering the potency and duration of its effect on cytokine secretion. Further investigation is required to elucidate the specific immunomodulatory profile of 6-bromoindole-3-carboxaldehyde.

Anticancer and Cytotoxic Activities

Indole derivatives are well-established as a promising class of anticancer agents. The 6-bromoindole-3-carboxaldehyde scaffold has been utilized in the synthesis of novel compounds with significant cytotoxic effects against various cancer cell lines.

Mechanisms of Antiproliferative Action in Cancer Cell Lines

The antiproliferative action of compounds derived from 6-bromoindole-3-carboxaldehyde is often multifactorial, targeting key pathways involved in cancer cell growth and survival. One notable example involves the design of novel 1,3-dimethyl-6-amino indazole derivatives, which can be conceptually linked to the bromo-indole structure. A compound in this series, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine, demonstrated remarkable anticancer activity. nih.gov This compound was found to suppress the expression of Indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in tumor immune evasion. nih.gov Furthermore, it selectively activated the extracellular signal-regulated kinases (ERK) in the mitogen-activated protein kinase (MAPK) pathway and reduced the expression of matrix metalloproteinase MMP9, which is involved in cell mobility and metastasis. nih.gov

The general anticancer potential of indole derivatives also stems from their ability to modulate various signaling pathways critical for cell growth and survival.

Induction of Apoptosis and Cell Cycle Arrest

A key mechanism through which many anticancer agents exert their effect is the induction of programmed cell death, or apoptosis, and the disruption of the normal cell division cycle. While direct studies on 6-bromoindole-3-carboxaldehyde are not extensively detailed in this specific context, the behavior of its derivatives and related structures provides strong evidence for this mode of action.

For instance, newly synthesized benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives have been shown to induce significant apoptosis in lung (A549), breast (MDA-MB-231), and ovarian (SKOV3) cancer cells. mdpi.com These compounds, structurally related to the broader class of heterocyclic compounds that includes indoles, caused a marked increase in both early and late apoptotic cell populations. mdpi.com

Furthermore, these derivatives were found to effectively halt the cell cycle progression in the tested cancer cell lines. mdpi.com Cell cycle arrest, often occurring at the G2/M or G0/G1 phases, is a common response to DNA damage or cellular stress induced by cytotoxic compounds, preventing the proliferation of cancerous cells. nih.govcu.edu.eg Studies on other cytotoxic agents have shown that they can cause an accumulation of cells in specific phases of the cell cycle, ultimately leading to apoptosis. nih.govrepec.org The promising cytotoxicity of these indole-related structures is strongly linked to their ability to trigger these apoptotic and cell cycle arrest pathways. mdpi.com

Inhibition of Tubulin Polymerization

The microtubule network, composed of polymerized tubulin proteins, is essential for cell division, intracellular transport, and maintenance of cell shape. It is a well-validated target for anticancer drugs. A significant body of research has identified indole derivatives as potent inhibitors of tubulin polymerization, often by binding to the colchicine (B1669291) site on β-tubulin.

Analogs and derivatives of 6-bromoindole-3-carboxaldehyde have been specifically investigated for this activity. In a study of arylthioindoles, a compound containing a bromine atom (compound 16) was found to be a more potent inhibitor of tubulin polymerization than its unsubstituted counterpart. This highlights the positive contribution of the halogen substitution to the antitubulin activity.

The table below summarizes the inhibitory activity of selected indole derivatives on tubulin polymerization and their cytotoxic effects on the MCF-7 human breast cancer cell line.

CompoundModificationTubulin Assembly IC₅₀ (µM)MCF-7 Cell Growth IC₅₀ (nM)
10 3-(3,4,5-trimethoxyphenyl)thio2.634
16 4-Bromo substitution>1033
17 4-Iodo substitution>1039
18 4-Fluoro substitution>10120
Colchicine Reference3.213
Combretastatin A-4 Reference2.217

Data sourced from a study on arylthioindole inhibitors. The IC₅₀ value represents the concentration required to inhibit 50% of tubulin polymerization or cell growth.

These findings underscore that the indole scaffold, particularly when substituted with functionalities like bromine, is a promising framework for developing potent anticancer agents that function by disrupting microtubule dynamics.

Antifouling Activity in Marine Organisms

Biofouling, the accumulation of microorganisms, plants, and animals on submerged surfaces, is a significant issue for maritime industries. Nature has provided a wealth of chemical defenses against fouling, and many marine organisms produce compounds to deter the settlement of fouling species. 6-Bromoindole-3-carboxaldehyde has been identified as a natural product in marine organisms such as the sponge Pseudosuberites hyalinus and bacteria of the genus Pseudomonas. nih.gov

Inhibition of Larval Settlement in Biofouling Species

The presence of bromoindoles in marine organisms suggests a role in chemical defense. Halogenated indoles have been specifically implicated in antifouling activity. The mechanism of action is thought to involve the disruption of key physiological processes in settling larvae.

Research has shown that halogenated indole derivatives can inhibit the settlement of fouling organisms by interfering with cellular calcium ion (Ca²⁺) homeostasis. nih.gov These compounds can trigger an efflux of Ca²⁺ from the intracellular environment. The resulting decrease in cellular Ca²⁺ concentration is believed to be a contributing factor to the inhibition of larval settlement for various biofouling species, including bacteria and the larvae of invertebrates like bryozoans and barnacles. nih.govdeepdyve.com

Studies on extracts from marine organisms have confirmed the potent inhibitory effects of natural products on larval settlement. For example, extracts from the ascidian Eudistoma olivaceum, which contain β-carboline alkaloids, were found to inhibit the settlement of Bugula neritina larvae at very low concentrations. nih.gov While not a direct study of 6-bromoindole-3-carboxaldehyde, this demonstrates the efficacy of marine-derived heterocyclic compounds in preventing biofouling. The antifouling activity of bacterial films and their leachates has also been documented, suggesting that microbially-produced compounds, including potentially bromoindoles, play a crucial role in mediating larval settlement. researchgate.net

The age of the larvae can also modify their response to these natural settlement inhibitors, adding a layer of complexity to these ecological interactions. nih.gov Nonetheless, the evidence points towards bromoindoles as a class of natural products with significant potential for the development of environmentally friendly antifouling solutions.

Other Reported Biological Activities

The indole nucleus, a privileged structure in medicinal chemistry, imparts a wide range of biological functions. The introduction of a bromine atom at the 6-position and a carboxaldehyde group at the 3-position of the indole ring creates a molecule, 6-Bromoindole-3-carboxaldehyde, which serves as a crucial intermediate for the synthesis of various pharmacologically active agents. d-nb.info Investigations into its analogs have uncovered activities that extend beyond the primary focus of many studies.

Antiviral Activity

The emergence of new and resilient viral pathogens necessitates the continuous search for novel antiviral agents. In this context, derivatives of 6-bromoindole have shown promise. A notable study highlighted the in vitro antiviral efficacy of a dihydrochloride (B599025) salt of a 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole, an analog of 6-Bromoindole-3-carboxaldehyde, against SARS-CoV-2. Current time information in Bangalore, IN.nih.govtandfonline.com

This compound demonstrated a potent ability to inhibit the replication of the SARS-CoV-2 virus. Current time information in Bangalore, IN.nih.gov At a concentration of 52.0 μM, it completely suppressed viral replication. Current time information in Bangalore, IN.nih.gov The study also determined its half-maximal inhibitory concentration (IC50) to be 1.84 μM, with a selectivity index (SI) of 78.6, indicating a favorable profile of antiviral activity versus cellular toxicity. Current time information in Bangalore, IN. Furthermore, the compound was found to inhibit the formation of syncytia, a process induced by the SARS-CoV-2 spike protein, by 89%. Current time information in Bangalore, IN.tandfonline.com These findings underscore the potential of 6-bromoindole derivatives as a scaffold for the development of new antiviral therapies.

Table 1: Antiviral Activity of a 6-Bromoindole Analog against SARS-CoV-2

Compound Virus Activity IC50 Selectivity Index (SI) Syncytium Formation Inhibition
Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole SARS-CoV-2 Complete inhibition of replication at 52.0 μM 1.84 μM 78.6 89%

Antifungal and Antiplatelet Activities

The versatility of the indole-3-carboxaldehyde scaffold is further demonstrated by its antifungal and antiplatelet properties. While research directly on the 6-bromo substituted version is specific, studies on the parent compound and its other derivatives provide valuable insights into this potential.

Indole-3-carboxaldehyde itself has been shown to possess antifungal properties. researchgate.net One study investigated its efficacy against Fusarium solani, a fungus responsible for root rot in Scutellaria baicalensis. The half-maximal effective concentration (EC50) of indole-3-carboxaldehyde against this fungus was determined to be 59.563 μg/mL, indicating its potential as a lead for the development of new fungicides. nih.gov Other indole derivatives have also shown significant activity against various fungal pathogens, including Candida species. researchgate.net

In the realm of cardiovascular health, an indole-3-carboxaldehyde derivative, 3-[E-(2-phenyl hydrazinylidene) methyl] 1H-indole (PHI), has been identified as a potent antiplatelet agent. Platelet aggregation is a key factor in the formation of blood clots, and its inhibition is a crucial therapeutic strategy. This compound exhibited excellent inhibition of platelet aggregation induced by arachidonic acid, with a half-maximal inhibitory concentration (IC50) of 10 µM. scirp.org

Table 2: Antifungal and Antiplatelet Activity of Indole-3-carboxaldehyde and its Derivative

Compound Activity Target IC50 / EC50
Indole-3-carboxaldehyde Antifungal Fusarium solani 59.563 μg/mL (EC50)
3-[E-(2-phenyl hydrazinylidene) methyl] 1H-indole (PHI) Antiplatelet Platelet aggregation induced by arachidonic acid 10 µM (IC50)

Antileishmanial Activity

Leishmaniasis, a parasitic disease caused by Leishmania protozoa, remains a significant global health problem. The search for new and effective treatments is ongoing, and indole derivatives have emerged as a promising class of compounds. Research has shown that azolyl-substituted indoles, including a bromo-substituted analog, possess significant antileishmanial activity.

A study focused on the synthesis and evaluation of 3-(alpha-azolylbenzyl)indoles against Leishmania mexicana promastigotes in vitro. Among the tested compounds, 5-bromo-1-ethyl-3-[(2,4-dichlorophenyl)(1H-imidazol-1-yl)methyl]-1H-indole and its triazole analogue were the most active, with IC50 values of less than 1 μM. nih.gov This highlights the potential of incorporating a bromo-indole scaffold in the design of novel antileishmanial drugs.

Table 3: Antileishmanial Activity of a Bromo-substituted Indole Analog

Compound Target Organism Activity IC50
5-bromo-1-ethyl-3-[(2,4-dichlorophenyl)(1H-imidazol-1-yl)methyl]-1H-indole Leishmania mexicana promastigotes High < 1 μM
5-bromo-1-ethyl-3-[(2,4-dichlorophenyl)(1H-triazol-1-yl)methyl]-1H-indole Leishmania mexicana promastigotes High < 1 μM

Applications in Drug Discovery and Development

6-Bromoindole-3-carboxaldehyde as a Privileged Scaffold for Bioactive Molecules

The indole (B1671886) nucleus is recognized in medicinal chemistry as a "privileged scaffold," a molecular framework that is capable of binding to multiple, unrelated biological targets. The incorporation of a bromine atom at the 6-position, as seen in 6-bromoindole-3-carboxaldehyde, further enhances its utility. This modification can influence the molecule's electronic properties, lipophilicity, and metabolic stability, often leading to improved binding affinity and pharmacokinetic profiles of its derivatives. The 6-bromoindole (B116670) moiety is a key component in a variety of biologically active compounds, underscoring its importance as a foundational structure in the design of new drugs.

Design and Synthesis of Novel Pharmaceutical Agents

The unique chemical structure of 6-bromoindole-3-carboxaldehyde, with its reactive aldehyde group and modifiable indole core, makes it an ideal starting point for the synthesis of diverse pharmaceutical agents. ontosight.ai

Development of Enzyme Inhibitors (e.g., Bacterial Cystathionine (B15957) γ-Lyase)

A significant application of 6-bromoindole derivatives is in the development of inhibitors for bacterial cystathionine γ-lyase (bCSE). This enzyme is crucial for the production of hydrogen sulfide (B99878) (H₂S) in pathogenic bacteria like Staphylococcus aureus and Pseudomonas aeruginosa, which protects them from oxidative stress and contributes to antibiotic resistance. mdpi.com By inhibiting bCSE, these compounds can enhance the efficacy of existing antibiotics. rjpbr.comnih.gov

Researchers have synthesized a series of inhibitors based on the 6-bromoindole scaffold. For instance, compounds like NL1 ((2-(6-bromo-1H-indol-1-yl)acetyl)glycine) and NL2 (5-((6-bromo-1H-indol-1-yl)methyl)- 2-methylfuran-3-carboxylic acid) have been developed from 6-bromoindole. nih.gov The synthesis involves using 6-bromoindole as the primary building block and assembling the rest of the molecule at the nitrogen atom. nih.gov Another inhibitor, MNS1 (3-amino-5-[(6-bromo-1H-indol-1-yl)methyl]thiophene), demonstrated a dissociation constant of 0.5 μM with SaCSE (bCSE from S. aureus), indicating potent inhibition. rjpbr.com These inhibitors effectively potentiate the antibacterial effects of antibiotics like gentamicin. mdpi.comrjpbr.com

Creation of Receptor Modulators (e.g., Serotonin (B10506) Receptors)

The indole structure is a key pharmacophore for interacting with serotonin (5-HT) receptors due to its similarity to serotonin itself. Derivatives of indole are widely explored as modulators of these receptors for treating various central nervous system disorders. mdpi.comaalto.fi While direct studies on 6-bromoindole-3-carboxaldehyde as a serotonin receptor modulator are not extensively detailed, the broader class of indole derivatives, including halogenated variants, are known to possess significant activity. nih.gov For example, research into new indole derivatives has led to the discovery of potent and selective serotonin uptake inhibitors. nih.gov The development of antagonists for the 5-HT₆ receptor, a target for cognitive deficits in disorders like Alzheimer's disease, often involves indole-based structures. mdpi.com The versatility of the 6-bromoindole scaffold allows for the chemical modifications necessary to achieve desired affinity and selectivity for various serotonin receptor subtypes.

Utility as a Precursor for Natural Product Synthesis (e.g., Indole Alkaloids)

Indole-3-carboxaldehyde (B46971) and its derivatives are fundamental precursors in the synthesis of complex indole alkaloids, a class of natural products with a wide range of biological activities. researchgate.net The carbonyl group of 6-bromoindole-3-carboxaldehyde allows for various chemical transformations, such as C-C and C-N bond formations and reductions, which are essential steps in building the intricate structures of these alkaloids. researchgate.net The presence of the bromine atom offers an additional site for chemical modification, such as cross-coupling reactions, enabling the synthesis of a diverse range of alkaloid analogues that may not be accessible from the parent indole-3-carboxaldehyde.

Application in Fluorescent Probe Development for Biological Imaging

The indole scaffold is known for its fluorescent properties, making it a suitable core for the development of fluorescent probes. These probes are valuable tools for biological imaging, allowing for the visualization of cellular processes and the tracking of biomolecules. 6-Bromoindole-3-carboxaldehyde can be used in the synthesis of such probes. medchemexpress.com The aldehyde group provides a convenient handle for attaching the probe to specific cellular targets, while the bromo-indole core can be chemically tuned to achieve desired photophysical properties, such as excitation and emission wavelengths.

Strategies for Lead Optimization and Compound Library Generation

Lead optimization is a critical phase in drug discovery where an initial "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity). danaher.comsygnaturediscovery.com 6-Bromoindole-3-carboxaldehyde and its parent compound, 6-bromoindole, are excellent starting points for generating compound libraries for this purpose.

Strategies for lead optimization using this scaffold include:

Modification at the Indole Nitrogen: The nitrogen atom of the indole ring can be alkylated or acylated with various functional groups to explore the structure-activity relationship (SAR). This approach was used in the synthesis of bCSE inhibitors like NL1 and NL2. nih.gov

Substitution of the Bromine Atom: The bromine atom at the 6-position can be replaced with other groups through reactions like palladium-catalyzed cross-coupling. This was demonstrated in the synthesis of the bCSE inhibitor NL3, where the bromine was substituted with a 7-chlorobenzo[b]thiophene (B1589383) moiety to enhance inhibitory activity. nih.gov

Derivatization of the Aldehyde Group: The aldehyde function can be transformed into a wide range of other functional groups, such as amines, alcohols, or carboxylic acids, or used in condensation reactions to build more complex heterocyclic systems.

By systematically applying these modifications, medicinal chemists can generate large libraries of related compounds. These libraries can then be screened to identify candidates with an optimal balance of properties for further development into clinical drug candidates. researchgate.netcriver.com

Natural Occurrence, Isolation, and Putative Biosynthetic Pathways

Isolation of 6-Bromoindole-3-carboxaldehyde from Marine Organisms (e.g., Ascidians, Sponges)

6-Bromoindole-3-carboxaldehyde has been identified and isolated from a variety of marine invertebrates, highlighting its widespread distribution in these ecosystems. Detailed chemical analyses of marine organisms have led to the successful extraction and characterization of this compound.

Notably, the ascidian Stomozoa murrayi, found in Caribbean coral reefs, has been a source of 6-Bromoindole-3-carboxaldehyde. researchgate.net Chemical extraction of this tunicate yielded the compound, which is believed to play a role in the organism's defense against fouling by macroepibionts. researchgate.net

The compound has also been isolated from several species of marine sponges. These include Pleroma menoui, Oceanapia bartschi, and Pseudosuberites hyalinus. researchgate.net Sponges are well-documented producers of halogenated metabolites, and the presence of 6-Bromoindole-3-carboxaldehyde in these species underscores their metabolic capacity to synthesize such compounds.

Beyond ascidians and sponges, this bromoindole has been found in other marine fauna. For instance, it has been extracted from the corals Tubastrea coccinea and Tubastrea faulkneri, as well as another ascidian species, Pyura sacciformis. researchgate.net The recurring isolation of 6-Bromoindole-3-carboxaldehyde from these diverse marine animals suggests its ecological significance.

Table 1: Marine Organisms Yielding 6-Bromoindole-3-carboxaldehyde

Taxonomic GroupSpecies Name
AscidianStomozoa murrayi
AscidianPyura sacciformis
SpongePleroma menoui
SpongeOceanapia bartschi
SpongePseudosuberites hyalinus
CoralTubastrea coccinea
CoralTubastrea faulkneri

Identification from Associated Bacterial Strains (e.g., Acinetobacter sp.)

In many instances, the true producers of secondary metabolites found in marine invertebrates are their symbiotic microorganisms. This has been demonstrated for 6-Bromoindole-3-carboxaldehyde, which has been identified in bacteria associated with marine hosts.

A significant finding was the isolation of 6-Bromoindole-3-carboxaldehyde from a bacterial strain of Acinetobacter sp. researchgate.net This bacterium was found living on the surface of the ascidian Stomozoa murrayi. researchgate.net The fact that the same compound was extracted from both the host ascidian and its associated bacterium strongly suggests that the bacterium is the likely producer or is involved in the biosynthesis of the compound. researchgate.net

Furthermore, public chemical databases have noted the presence of 6-Bromoindole-3-carboxaldehyde in bacteria of the genus Pseudomonas. nih.gov This indicates that the capability to synthesize this bromoindole is not limited to a single bacterial genus but may be more widespread among marine bacteria.

Table 2: Bacterial Sources of 6-Bromoindole-3-carboxaldehyde

Bacterial GenusHost Organism (if applicable)
AcinetobacterStomozoa murrayi (ascidian)
PseudomonasNot specified

Proposed Biosynthetic Routes to Halogenated Indole (B1671886) Derivatives in Nature

The biosynthesis of halogenated indole derivatives, including 6-Bromoindole-3-carboxaldehyde, is an area of active research. The current understanding points to a pathway involving the enzymatic halogenation of the amino acid tryptophan.

The key enzymes in this process are the flavin-dependent halogenases (FDHs). chemrxiv.orgnih.gov These enzymes facilitate the regiospecific halogenation of the tryptophan indole ring at positions C5, C6, or C7. chemrxiv.orgnih.gov For the synthesis of 6-bromoindoles, a tryptophan 6-halogenase is required. nih.govnih.gov

The proposed biosynthetic mechanism begins with the amino acid L-tryptophan. A tryptophan 6-halogenase, such as Thal from Streptomyces albogriseolus or SatH from Streptomyces albus, catalyzes the bromination at the C6 position of the indole ring. nih.govnih.gov This reaction requires reduced flavin adenine (B156593) dinucleotide (FADH2), molecular oxygen, and a bromide salt. nih.gov The enzyme generates a highly reactive hypobromous acid (HOBr) intermediate, which then performs an electrophilic aromatic substitution on the tryptophan molecule, specifically at the C6 position, to yield 6-bromo-L-tryptophan. nih.govacs.org

Following the formation of 6-bromo-L-tryptophan, further enzymatic modifications would be necessary to produce 6-Bromoindole-3-carboxaldehyde. This would likely involve a series of steps including the conversion of the amino acid side chain to an aldehyde group at the C3 position of the indole ring. While the precise enzymatic cascade for this transformation is not fully elucidated, it is a plausible pathway from the halogenated tryptophan precursor.

Table 3: Key Enzymes in the Proposed Biosynthesis of 6-Bromoindoles

EnzymeOrganism SourceFunction
Tryptophan 6-halogenase (Thal)Streptomyces albogriseolusRegioselective bromination of tryptophan at C6
Tryptophan 6-halogenase (SatH)Streptomyces albusRegioselective bromination of tryptophan at C6
Tryptophan 6-halogenase (SttH)Streptomyces toxytriciniCatalyzes the bromination of tryptophan at C6

Future Research Directions and Translational Perspectives

Exploration of Underexplored Biological Activities and Target Identification

The indole (B1671886) nucleus is a "privileged structure" in drug discovery, known for its ability to bind to a multitude of biological receptors with high affinity. researchgate.net While derivatives of 6-bromoindole-3-carboxaldehyde have been noted for anticancer and anti-inflammatory properties, a vast landscape of biological activity remains to be charted. ontosight.ai Future research should systematically screen this compound and its derivatives against a wider array of biological targets.

Key areas for exploration include:

Neurodegenerative Diseases: Given the structural similarities of indoles to neurotransmitters like serotonin (B10506), exploring their potential as modulators of targets implicated in Alzheimer's, Parkinson's, and other neurological disorders is a logical next step.

Metabolic Disorders: Investigating the effects of 6-bromoindole-3-carboxaldehyde derivatives on enzymes and receptors involved in metabolic pathways could uncover new leads for treating diabetes, obesity, and related conditions.

Rare and Neglected Diseases: A focused effort to test these compounds against targets for tropical diseases or rare genetic disorders could address significant unmet medical needs.

A critical component of this exploration is target identification . Modern chemical biology techniques, such as affinity-based protein profiling and chemoproteomics, can be employed to pinpoint the specific molecular targets through which these compounds exert their effects. Identifying these targets is paramount for understanding the mechanism of action and for the subsequent rational design of more potent and selective molecules.

Advanced Synthetic Methodologies for Enhanced Diversity and Efficiency

The future development of therapeutics derived from 6-bromoindole-3-carboxaldehyde hinges on the ability to synthesize a diverse library of analogues efficiently and sustainably. While classical methods for indole synthesis and functionalization are well-established, future research should focus on advanced methodologies.

Table 1: Comparison of Synthetic Approaches

MethodologyDescriptionAdvantages
Classical Synthesis Traditional multi-step reactions, such as the Vilsmeier-Haack formylation of 6-bromoindole (B116670).Well-understood and reliable for specific products.
Modern Catalysis Utilization of transition metal catalysts (e.g., Palladium, Copper) for cross-coupling reactions to introduce new functional groups.High efficiency, broad substrate scope, allows for novel bond formations.
Biocatalysis Use of enzymes, such as halogenases and oxidoreductases, to perform specific chemical transformations. researchgate.netHigh selectivity (regio- and stereoselectivity), environmentally friendly (green chemistry).
Flow Chemistry Performing reactions in continuous-flow reactors instead of batch-wise.Improved safety, scalability, and reaction control.
Combinatorial Chemistry Automated synthesis of large libraries of related compounds for high-throughput screening.Rapid generation of chemical diversity for lead discovery.

Future efforts should prioritize the development of catalytic systems that allow for late-stage functionalization of the indole core. This approach enables the rapid creation of diverse molecular entities from a common intermediate, accelerating the drug discovery process. Furthermore, embracing green chemistry principles, such as biocatalysis, will be crucial for developing sustainable and industrially scalable synthetic routes. researchgate.net

Rational Design of Highly Potent and Selective Therapeutics

The rational design of new drugs is a cornerstone of modern medicinal chemistry, leveraging computational power and a deep understanding of molecular interactions to create optimized therapeutic agents. mdpi.com Once a lead compound and its biological target are identified, a cycle of design, synthesis, and testing is initiated to improve its pharmacological profile.

For 6-bromoindole-3-carboxaldehyde derivatives, this process would involve:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the lead compound—for instance, by altering substituents on the indole ring or modifying the aldehyde group—and assessing how these changes affect biological activity.

Computational Modeling: Using techniques like molecular docking and molecular dynamics simulations to predict how different analogues will bind to the target protein. This in silico analysis helps prioritize which compounds to synthesize, saving time and resources. mdpi.com

Pharmacophore Modeling: Identifying the key structural features (the pharmacophore) essential for biological activity. This model can then be used to search virtual libraries for other compounds that might have similar activity or to design novel molecules that fit the model.

The ultimate goal is to develop drug candidates that are not only highly potent but also highly selective for their intended target, thereby minimizing off-target effects. The bromine atom at the 6-position offers a key handle for synthetic modification, allowing for the introduction of various functionalities to fine-tune the molecule's properties and optimize its interaction with the target's binding site.

Development of Industrial Applications Beyond Pharmaceuticals and Agrochemicals

While the primary focus for indole derivatives has been in the pharmaceutical and agrochemical sectors, the unique electronic and photophysical properties of the indole scaffold suggest potential for broader industrial applications. ontosight.aiontosight.ai Future research should explore the utility of 6-bromoindole-3-carboxaldehyde and its derivatives in materials science and other fields.

Potential non-biological applications include:

Organic Electronics: Indole-based compounds can serve as building blocks for organic semiconductors, which are used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electron-withdrawing nature of the aldehyde and the influence of the bromine atom can be used to tune the electronic properties of the resulting materials.

Dyes and Pigments: The indole ring is a chromophore found in natural pigments like indigo. researchgate.net Chemical modification of the 6-bromoindole-3-carboxaldehyde scaffold could lead to the development of novel synthetic dyes with specific colors and stability properties for use in textiles, inks, and coatings.

Sensors and Probes: The fluorescence of some indole derivatives can be sensitive to their local environment. This property could be harnessed to create chemical sensors that detect the presence of specific ions, molecules, or changes in pH.

By expanding the scope of research beyond traditional applications, the full potential of 6-bromoindole-3-carboxaldehyde as a versatile chemical building block can be realized, paving the way for innovations in a variety of technological fields.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 6-Bromoindole-3-carboxaldehyde, and what experimental conditions are critical for success?

  • Methodology : The compound is synthesized via condensation reactions. For example, it reacts with 2-iminoimidazolidin-4-one derivatives under reflux in ethanol or methanol to form Schiff base analogs. Key parameters include stoichiometric ratios (1:1 molar ratio of aldehyde to amine), solvent choice, and temperature control (reflux at 70–80°C). Yields vary (24–56%) depending on substituent effects and purification methods .
  • Characterization : Post-synthesis, purity is confirmed via melting point analysis, HPLC, and NMR spectroscopy.

Q. How is X-ray crystallography applied to determine the structural features of 6-Bromoindole-3-carboxaldehyde and its derivatives?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) reveals bond lengths, dihedral angles, and intermolecular interactions (e.g., hydrogen bonding). For instance, in analogs like 6-bromoindole-3-carboxylic acid, SCXRD showed a dihedral angle of 6° between the carboxylic acid group and the indole ring, influencing packing and stability .
  • Data Interpretation : Crystallographic software (e.g., SHELX) refines lattice parameters (e.g., space group P21/n) and validates structural assignments.

Q. What are the primary biological applications of 6-Bromoindole-3-carboxaldehyde in research settings?

  • Applications : The compound exhibits antifouling activity by inhibiting larval settlement in barnacles (Balanus amphitrite), making it relevant in marine ecology studies. Its indole scaffold also serves as a precursor for enzyme inhibitors or receptor modulators in medicinal chemistry .
  • Experimental Design : Bioassays involve exposing larvae to graded concentrations (e.g., 1–100 µM) and monitoring settlement inhibition rates via microscopy.

Advanced Research Questions

Q. How can condensation reactions involving 6-Bromoindole-3-carboxaldehyde be optimized to improve yields and selectivity?

  • Challenges : Low yields (e.g., 24% in certain imidazolidinone condensations) arise from steric hindrance or competing side reactions .
  • Optimization Strategies :

  • Catalysis : Use Lewis acids (e.g., ZnCl₂) to accelerate imine formation.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes decomposition.
    • Validation : Monitor reaction progress via TLC and isolate intermediates for spectroscopic analysis .

Q. How can researchers resolve contradictions in reported reaction yields (e.g., 24% vs. 56%) for derivatives of 6-Bromoindole-3-carboxaldehyde?

  • Data Analysis : Discrepancies may stem from variations in reactant purity, solvent dryness, or workup procedures. For example, higher yields (56%) are achieved when using freshly distilled aldehydes and anhydrous ethanol .
  • Reproducibility : Standardize protocols for reagent preparation (e.g., recrystallization of starting materials) and employ inert atmospheres to prevent oxidation.

Q. What structure-activity relationships (SAR) govern the biological activity of 6-Bromoindole-3-carboxaldehyde derivatives?

  • Key Substituents :

  • Bromine at C6 : Enhances electrophilicity, facilitating nucleophilic attacks in target binding.
  • Aldehyde at C3 : Serves as a reactive site for Schiff base formation with biomolecular amines.
  • Comparative Studies : Derivatives like 6-Bromoindole-3-carboxylic acid lack the aldehyde’s reactivity but exhibit improved solubility due to the carboxylic acid group .
    • Experimental Validation : Test analogs in bioassays (e.g., antimicrobial screens) and correlate activity with electronic (Hammett constants) and steric parameters.

Q. What analytical techniques are most effective for monitoring the stability and reactivity of 6-Bromoindole-3-carboxaldehyde in solution?

  • Techniques :

  • HPLC-MS : Detects degradation products (e.g., oxidation to 6-bromoindole-3-carboxylic acid).
  • UV-Vis Spectroscopy : Tracks aldehyde group reactivity via absorbance shifts (λ ~270 nm).
  • NMR Titrations : Identify transient intermediates in dynamic combinatorial chemistry .

Q. How can 6-Bromoindole-3-carboxaldehyde be integrated into green chemistry approaches for antifouling applications?

  • Eco-Friendly Synthesis : Replace traditional solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether).
  • Field Testing : Evaluate environmental impact using marine microcosms to assess non-target species toxicity .
  • Mechanistic Studies : Use molecular docking to predict interactions with barnacle larval proteins, reducing trial-and-error synthesis.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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6-Bromoindole-3-carbaldehyde
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6-Bromoindole-3-carbaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.